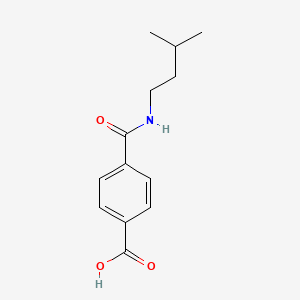
4-(3-Methylbutylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylbutylcarbamoyl)benzoic acid, also known as MBCB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MBCB is a white crystalline powder that is soluble in organic solvents and has a melting point of 109-111°C.
Mécanisme D'action
The mechanism of action of 4-(3-Methylbutylcarbamoyl)benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have a number of biochemical and physiological effects. Specifically, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of COX-2, and inhibit the activation of NF-κB. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-Methylbutylcarbamoyl)benzoic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and reduce the activity of COX-2. This makes it a useful tool for studying the role of these molecules in disease processes. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have anti-tumor properties, making it a potential candidate for cancer research. However, one limitation of using 4-(3-Methylbutylcarbamoyl)benzoic acid in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are a number of future directions for research on 4-(3-Methylbutylcarbamoyl)benzoic acid. One area of interest is the development of 4-(3-Methylbutylcarbamoyl)benzoic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-Methylbutylcarbamoyl)benzoic acid and its potential applications in the treatment of inflammatory diseases and cancer. Finally, more research is needed to explore the potential side effects of 4-(3-Methylbutylcarbamoyl)benzoic acid and its safety profile.
Méthodes De Synthèse
4-(3-Methylbutylcarbamoyl)benzoic acid can be synthesized through a multi-step process that involves the reaction of 3-methylbutylamine with 4-chlorobenzoic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure 4-(3-Methylbutylcarbamoyl)benzoic acid.
Applications De Recherche Scientifique
4-(3-Methylbutylcarbamoyl)benzoic acid has been studied extensively for its potential applications in the field of medicine. Specifically, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have anti-inflammatory and anti-tumor properties. In one study, 4-(3-Methylbutylcarbamoyl)benzoic acid was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be a promising candidate for cancer treatment. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(3-methylbutylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-8-14-12(15)10-3-5-11(6-4-10)13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBSVRZTIMLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutylcarbamoyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

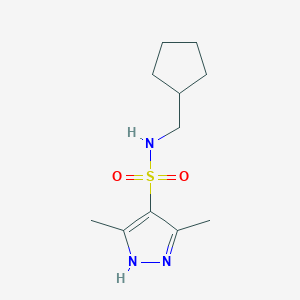
![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)
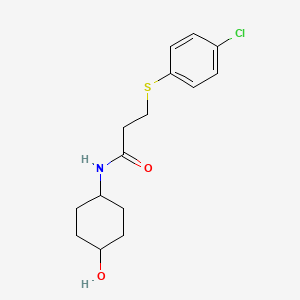
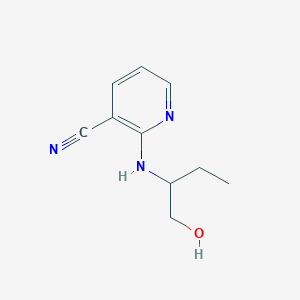
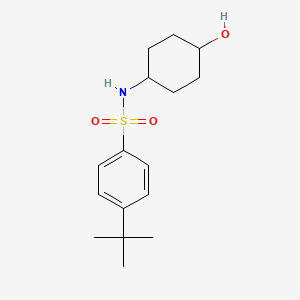
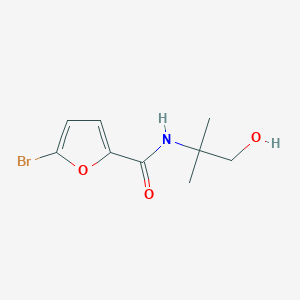
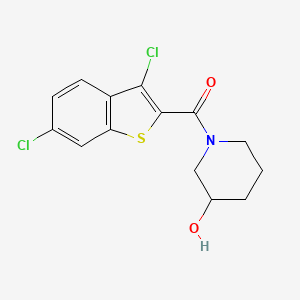
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
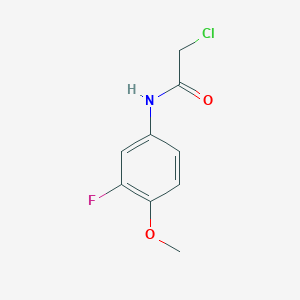
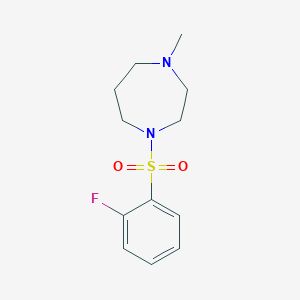
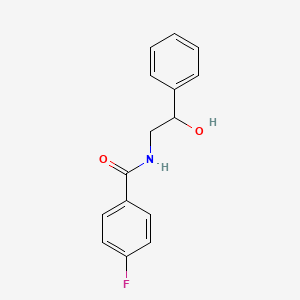
![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)